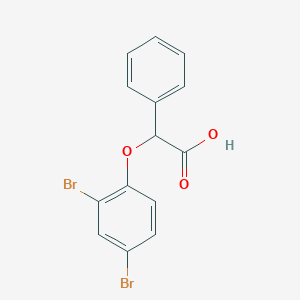

2-(2,4-Dibromophenoxy)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRRQLBRSIPGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxy Ether Formation via Alkali-Mediated Coupling

A key step is the formation of the phenoxy linkage between 2,4-dibromophenol and phenylacetic acid or its precursors. This can be achieved by:

- Deprotonation of 2,4-dibromophenol with a strong base such as sodium hydroxide or sodium hydride to form the phenolate ion.

- Reaction of this phenolate with a suitable electrophile such as α-haloacetophenone or α-halo phenylacetic acid derivatives under controlled heating and inert atmosphere (nitrogen protection).

This method is supported by analogous procedures for related compounds, for example, the synthesis of 2-(4-chlorophenoxy)-2-phenylacetic acid, where o-chloroacetophenone and para-chlorophenol are reacted in the presence of sodium hydroxide and copper powder under nitrogen at 125–130°C for 10 hours to yield the intermediate ketone, which is then converted to the acid through further steps.

Halogenation and Hydroxylation Steps

For introducing bromine atoms at the 2 and 4 positions of the phenoxy ring, bromination of phenol derivatives is typically conducted prior to ether formation. Alternatively, hydroxylation and bromination can be performed post-coupling using catalytic methods in alkaline solutions.

A related preparation of 2,4-dihydroxyphenylacetic acid involves condensation of m-bromophenol with glyoxylic acid under alkaline conditions, followed by reduction and catalytic bromine hydroxylation to yield the dihydroxy substituted acid. This indicates that controlled bromination and hydroxylation in alkaline media with appropriate catalysts (e.g., copper complexes) can be adapted for dibromo substitution.

Detailed Synthetic Route Proposal Based on Research Findings

Research Findings and Comparative Analysis

- The use of copper powder as a catalyst in the coupling step significantly improves yield and reaction efficiency compared to non-catalyzed methods.

- Nitrogen atmosphere prevents oxidation and side reactions during high-temperature coupling.

- Hydrolysis under acidic conditions (HCl and glacial acetic acid) is effective for converting ketone intermediates to the desired acid.

- Purification by recrystallization from solvents like ethanol or ethyl acetate achieves high purity and yield.

Summary Table of Preparation Methods for Related Compounds

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Esterification: Esters of this compound.

Scientific Research Applications

Pharmacological Applications

a. Anti-inflammatory Properties

Research indicates that 2-(2,4-dibromophenoxy)-2-phenylacetic acid exhibits significant anti-inflammatory effects. It has been studied as a potential therapeutic agent in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases. The compound acts by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in affected tissues.

b. Cancer Research

The compound has also gained attention in cancer research. Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as an anticancer drug.

c. Antimicrobial Activity

Another area of interest is its antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Agricultural Applications

a. Herbicide Development

Due to its structural characteristics, this compound is being explored for its potential use as a herbicide. Its ability to disrupt plant growth pathways makes it a candidate for selective weed control in agricultural settings. Research is ongoing to determine its efficacy and safety profile as a herbicide.

b. Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator. It has been shown to influence plant growth patterns and development, which could be beneficial in optimizing crop yields.

Chemical Synthesis Applications

a. Intermediate in Organic Synthesis

The compound is utilized as an intermediate in various organic synthesis processes. It can be used to synthesize other complex organic molecules through reactions such as nucleophilic substitution and coupling reactions.

b. Synthesis of Novel Compounds

Researchers are investigating the potential of using this compound as a building block for creating novel compounds with enhanced properties for pharmaceuticals and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Investigated the compound's ability to inhibit inflammatory markers | Demonstrated significant reduction in TNF-alpha levels in vitro |

| Cancer Cell Line Study | Evaluated cytotoxicity against breast cancer cells | Induced apoptosis with IC50 values comparable to established chemotherapeutics |

| Antimicrobial Activity Assessment | Tested against Gram-positive and Gram-negative bacteria | Showed inhibition zones comparable to standard antibiotics |

Mechanism of Action

The mechanism by which 2-(2,4-Dibromophenoxy)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenylacetic acid moiety can modulate the compound’s solubility and permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Halogen Effects : Bromine and chlorine substituents enhance molecular weight and may improve binding affinity to hydrophobic enzyme pockets. However, bromine’s larger atomic radius could increase steric hindrance compared to chlorine .

- Biological Activity: The dimethylamino-diphenylethyl analog demonstrates significant diuretic activity, outperforming furosemide by 1.5-fold in molecular docking studies . This suggests that bulky substituents (e.g., diphenylethyl) enhance receptor interactions.

- Safety: While brominated compounds are often associated with higher toxicity (e.g., eye irritation in 2,4-bis(2-phenylpropan-2-yl)phenol ), sulfonamide derivatives like 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid exhibit favorable safety profiles .

Physicochemical Properties

- Solubility: Brominated phenoxy groups likely reduce aqueous solubility compared to non-halogenated analogs. For example, 2-(4-bromophenoxy)-2-phenylacetic acid (MW 307.14) is less polar than its unsubstituted counterpart .

- Crystal Structure: Sulfonamide analogs (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate) exhibit stabilized crystal lattices via N–H⋯O and O–H⋯O hydrogen bonds, suggesting similar packing behavior in brominated phenoxy derivatives .

Biological Activity

2-(2,4-Dibromophenoxy)-2-phenylacetic acid (DBPPA) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

DBPPA is characterized by its unique molecular structure, which includes a dibromophenoxy group attached to a phenylacetic acid backbone. This configuration contributes to its biological activity and interaction with various biological systems.

DBPPA exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : DBPPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : The compound can influence signal transduction pathways, affecting gene expression and cellular responses.

- Antimicrobial Activity : DBPPA demonstrates antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of DBPPA against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that DBPPA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested. -

Anti-inflammatory Effects :

In a controlled experiment using animal models, DBPPA was administered to assess its anti-inflammatory properties. The results showed a marked decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases . -

Cytotoxicity Assays :

Research involving human cancer cell lines demonstrated that DBPPA induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent effect, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM .

Pharmacokinetics

The pharmacokinetic profile of DBPPA includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed in tissues with a preference for fatty tissues.

- Metabolism : Primarily metabolized by liver enzymes through conjugation processes.

- Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via bromination of 2-phenoxyacetic acid derivatives followed by coupling with a phenylacetic acid moiety. Key steps include:

- Bromination : Use 2,4-dibromophenol under nucleophilic aromatic substitution conditions with a base (e.g., K₂CO₃) to introduce bromine atoms at the 2- and 4-positions .

- Coupling : Employ Mitsunobu or Ullmann coupling to attach the phenylacetic acid group, ensuring regioselectivity. Monitor reaction progress via TLC or HPLC to avoid over-bromination or dimerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted intermediates. Recrystallization in methanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and confirm bromine-induced deshielding. The carboxylic acid proton (δ ~12 ppm) is critical for verifying the acetic acid moiety .

- FT-IR : Identify C=O stretching (~1700 cm⁻¹) and O–H bonds (~2500–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₀Br₂O₃, [M+H]⁺ = 402.90) and fragmentation patterns to distinguish isomers .

Q. How can the compound’s solubility and LogP be experimentally validated for pharmacokinetic studies?

- Methodology :

- LogP Determination : Use shake-flask method with octanol/water partitioning. Compare experimental values (e.g., LogP ~3.2) against computational predictions (e.g., XLogP3) to address discrepancies .

- Solubility Testing : Conduct pH-dependent solubility studies (pH 1–7.4) via UV-Vis spectroscopy. Note that the carboxylic acid group enhances solubility in basic buffers .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodology :

- Crystal Growth : Use slow evaporation in methanol/water (1:1) to obtain single crystals. Optimize conditions to avoid twinning .

- Refinement with SHELX : Employ SHELXL for structure refinement. Hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes the crystal lattice, with dihedral angles (~39.5°) between aromatic rings providing conformational insights .

- Validation : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) against theoretical values to confirm accuracy .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bromophenoxy group may engage in halogen bonding with active-site residues .

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., bromine atoms) prone to nucleophilic attack. Solvent effects (PCM model) improve accuracy .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Assays : Perform IC₅₀ determinations across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debrominated derivatives) that may confound activity readings .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental LogP values?

- Resolution Strategy :

- Validate Computational Models : Compare XLogP3, ALogPS, and ChemAxon predictions. If deviations exceed ±0.5 units, recalibrate using experimental data from structurally analogous brominated compounds .

- Experimental Replication : Repeat shake-flask assays under controlled temperature (25°C) and ionic strength (0.15 M NaCl) to minimize variability .

Q. Why do crystallographic studies report varying dihedral angles between aromatic rings?

- Resolution Strategy :

- Polymorphism Screening : Test crystallization in multiple solvents (e.g., DMSO, acetone). Different polymorphs may exhibit distinct torsion angles .

- Dynamic NMR : Probe conformational flexibility in solution. Restricted rotation due to steric hindrance from bromine atoms may explain solid-state vs. solution differences .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.